Cas no 890099-63-5 (3-Acetoxy-2'-iodobenzophenone)

3-Acetoxy-2'-iodobenzophenone 化学的及び物理的性質
名前と識別子
-
- [3-(2-iodobenzoyl)phenyl] acetate
- 3-ACETOXY-2'-IODOBENZOPHENONE
- 3-(2-Iodobenzoyl)phenyl acetate
- MFCD07698884
- AKOS016018172
- DTXSID60641635
- 890099-63-5
- 3-Acetoxy-2'-iodobenzophenone
-
- MDL: MFCD07698884
- インチ: InChI=1S/C15H11IO3/c1-10(17)19-12-6-4-5-11(9-12)15(18)13-7-2-3-8-14(13)16/h2-9H,1H3
- InChIKey: MYZFCLFOAVAZML-UHFFFAOYSA-N
- SMILES: CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2I
計算された属性
- 精确分子量: 365.97500
- 同位素质量: 365.97529g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 19
- 回転可能化学結合数: 4
- 複雑さ: 342
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.7
- トポロジー分子極性表面積: 43.4Ų
じっけんとくせい
- 密度みつど: 1.611
- Boiling Point: 461.2°C at 760 mmHg
- フラッシュポイント: 232.7°C
- Refractive Index: 1.624
- PSA: 43.37000
- LogP: 3.44750
3-Acetoxy-2'-iodobenzophenone Security Information
3-Acetoxy-2'-iodobenzophenone 税関データ
- 税関コード:2915390090
- 税関データ:
中国税関コード:
2915390090概要:
2915390090.その他の酢酸エステル。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関書
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品の衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2915390090。酢酸のエステル。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国関税:5.5%. General tariff:30.0%
3-Acetoxy-2'-iodobenzophenone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A087960-500mg |
3-Acetoxy-2'-iodobenzophenone |
890099-63-5 | 500mg |
$ 480.00 | 2022-06-08 | ||
A2B Chem LLC | AB91760-5g |
3-Acetoxy-2'-iodobenzophenone |
890099-63-5 | >90% | 5g |
$1288.00 | 2024-04-19 | |
Fluorochem | 201782-2g |
3-Acetoxy-2'-iodobenzophenone |
890099-63-5 | >90% | 2g |
£624.00 | 2022-03-01 | |
Fluorochem | 201782-5g |
3-Acetoxy-2'-iodobenzophenone |
890099-63-5 | >90% | 5g |
£1120.00 | 2022-03-01 | |
Fluorochem | 201782-1g |
3-Acetoxy-2'-iodobenzophenone |
890099-63-5 | >90% | 1g |
£340.00 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1781197-1g |
3-Acetoxy-2'-iodobenzophenone |
890099-63-5 | 98% | 1g |
¥23716.00 | 2024-04-26 | |
TRC | A087960-250mg |
3-Acetoxy-2'-iodobenzophenone |
890099-63-5 | 250mg |
$ 290.00 | 2022-06-08 | ||
A2B Chem LLC | AB91760-1g |
3-Acetoxy-2'-iodobenzophenone |
890099-63-5 | >90% | 1g |
$423.00 | 2024-04-19 | |
A2B Chem LLC | AB91760-2g |
3-Acetoxy-2'-iodobenzophenone |
890099-63-5 | >90% | 2g |
$737.00 | 2024-04-19 |
3-Acetoxy-2'-iodobenzophenone 関連文献
-
Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Fengyan Li,Ning Jiang,Xizheng Liu,Lin Xu Dalton Trans., 2019,48, 14347-14353
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
3-Acetoxy-2'-iodobenzophenoneに関する追加情報
Comprehensive Analysis of 3-Acetoxy-2'-iodobenzophenone (CAS No. 890099-63-5): Properties, Applications, and Industry Insights
3-Acetoxy-2'-iodobenzophenone (CAS No. 890099-63-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features. This iodinated benzophenone derivative serves as a versatile intermediate in synthetic chemistry, particularly in the development of photoactive compounds and pharmaceutical precursors. Its molecular structure combines an acetoxy group at the 3-position and an iodo substituent at the 2'-position of the benzophenone scaffold, creating distinct reactivity patterns that researchers exploit for targeted molecular transformations.
The compound's CAS registry number 890099-63-5 serves as a unique identifier in chemical databases, ensuring precise tracking across global research literature. Recent studies highlight its growing importance in medicinal chemistry, where researchers utilize its iodo functionality for palladium-catalyzed cross-coupling reactions—a technique frequently searched by chemists exploring C-C bond formation strategies. The acetoxy group meanwhile provides a protected alcohol functionality that can be selectively deprotected under mild conditions, making this compound valuable for multi-step synthetic routes.
From a spectroscopic characterization perspective, 3-Acetoxy-2'-iodobenzophenone exhibits distinctive peaks in NMR spectra (particularly 1H and 13C) that help researchers confirm its structure and purity—a common concern among synthetic chemists. The iodine atom creates characteristic splitting patterns, while the aromatic protons display predictable coupling constants. These spectral features are frequently discussed in online chemistry forums, reflecting users' interest in structural elucidation techniques.
In material science applications, this compound has shown promise as a photoinitiator component in polymer chemistry. Its ability to absorb specific wavelengths of UV light makes it potentially useful in advanced coating formulations—a topic trending in sustainable materials research. The benzophenone core facilitates hydrogen abstraction reactions, while the iodine substituent may influence the compound's solubility parameters and crystalline properties, important considerations for formulation scientists.
The synthesis of 3-Acetoxy-2'-iodobenzophenone typically involves iodination reactions of appropriate benzophenone precursors, followed by selective esterification—processes that align with current industry demands for atom-efficient methodologies. Researchers often search for optimized synthetic protocols for such intermediates, particularly those minimizing heavy metal residues or improving yield percentages. The compound's stability under various conditions (pH, temperature, light exposure) remains an active area of investigation, addressing common queries about chemical storage best practices.
Quality control parameters for CAS 890099-63-5 emphasize HPLC purity assessments and residual solvent analysis—topics frequently appearing in analytical chemistry discussions. The pharmaceutical industry's increasing focus on genotoxic impurity control has led to refined specifications for iodinated compounds like this one, reflecting broader regulatory trends in API manufacturing. These developments respond to growing online searches about ICH guideline compliance in intermediate synthesis.
Emerging applications in catalysis research suggest potential roles for 3-Acetoxy-2'-iodobenzophenone in developing ligand systems for transition metal complexes. The compound's ability to coordinate metals through its carbonyl oxygen and potentially through iodine lone pairs creates interesting possibilities for asymmetric synthesis—a hot topic in organic methodology papers. Such applications align with current research trends toward sustainable catalysis and chiral auxiliary design.
From a commercial availability standpoint, suppliers typically offer 3-Acetoxy-2'-iodobenzophenone in research quantities with detailed certificates of analysis—a documentation aspect highly valued by procurement specialists. The compound's pricing reflects the challenges associated with aromatic iodination processes and specialty chemical production, subjects often queried in chemical economics forums. Proper handling requires standard laboratory safety protocols, though its stability profile makes it manageable for most synthetic laboratories equipped with basic chemical containment systems.
Future research directions may explore this compound's potential in bioconjugation chemistry or as a building block for functional materials with tailored optical properties. The intersection of computational chemistry and experimental studies could further elucidate its electronic structure and reactivity patterns—addressing frequent researcher inquiries about structure-activity relationships in benzophenone derivatives. Such investigations would contribute valuable data to the expanding field of molecular design and chemical informatics.
890099-63-5 (3-Acetoxy-2'-iodobenzophenone) Related Products
- 890099-67-9(3-Acetoxy-4'-iodobenzophenone)
- 890099-65-7(3-Acetoxy-3'-iodobenzophenone)
- 890099-48-6(4-Acetoxy-2'-iodobenzophenone)
- 890099-22-6(2-Acetoxy-2'-iodobenzophenone)
- 1246391-73-0(all-(S)-Posaconazole)
- 1260379-42-7(1-(2-chloro-4-nitrophenyl)-3-methyl-1H-pyrazole)
- 1122090-36-1(4-methyl-5-(2-methylpropyl)pyridine-2-carboxylic acid)
- 845866-92-4(6-Amino-3-bromo-2-fluorobenzonitrile)
- 1448044-98-1(1-cyclobutanecarbonyl-4-methanesulfonylpiperidine)
- 924857-48-7(3-(8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid)




